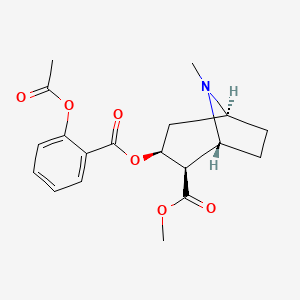![molecular formula C13H21NO7S B12779605 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid CAS No. 71673-10-4](/img/structure/B12779605.png)
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid is a complex organic compound with a unique structure that includes both aldehyde and amino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylbenzaldehyde with an appropriate amino alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
化学反应分析
Types of Reactions
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.
科学研究应用
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-[2,3-dihydroxypropyl(ethyl)amino]-4-methylbenzaldehyde
- 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzoic acid
Uniqueness
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
71673-10-4 |
|---|---|
分子式 |
C13H21NO7S |
分子量 |
335.38 g/mol |
IUPAC 名称 |
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid |
InChI |
InChI=1S/C13H19NO3.H2O4S/c1-3-14(7-13(17)9-16)12-5-4-11(8-15)10(2)6-12;1-5(2,3)4/h4-6,8,13,16-17H,3,7,9H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
RUEGIKZHZSCBNH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(CO)O)C1=CC(=C(C=C1)C=O)C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



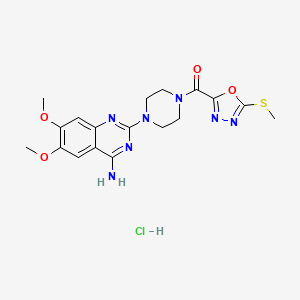
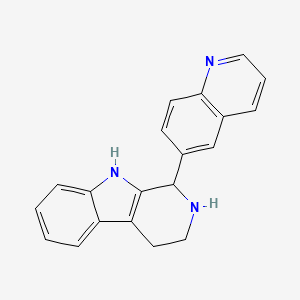

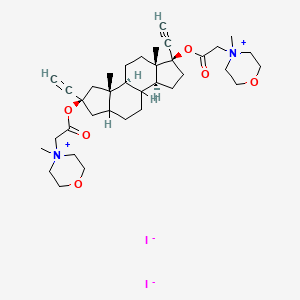
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
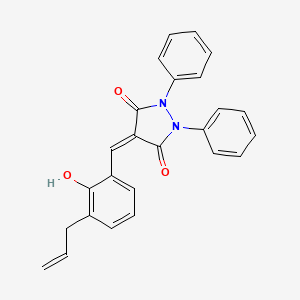
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)
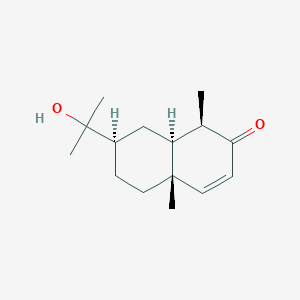



![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
